6-Chloro-1,2,4-triazine-5-carbaldehyde
Description
The compound 6-Chloro-1,2,4-triazine-5-carbaldehyde is a chloro-substituted triazine derivative featuring a carbaldehyde functional group at the 5-position. Triazines are nitrogen-containing heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The chloro and aldehyde substituents on the triazine ring enhance its reactivity, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions .
Properties
Molecular Formula |
C4H2ClN3O |
|---|---|
Molecular Weight |
143.53 g/mol |
IUPAC Name |
6-chloro-1,2,4-triazine-5-carbaldehyde |
InChI |
InChI=1S/C4H2ClN3O/c5-4-3(1-9)6-2-7-8-4/h1-2H |
InChI Key |
NTSFBDVJMMDBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N=N1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,4-triazine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with formamide, followed by chlorination. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and chlorination processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,4-triazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
Oxidation: 6-Chloro-1,2,4-triazine-5-carboxylic acid.
Reduction: 6-Chloro-1,2,4-triazine-5-methanol.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1,2,4-triazine-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,4-triazine-5-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group can form covalent bonds with nucleophiles, while the chloro group can participate in substitution reactions. These properties make it a versatile intermediate in the synthesis of compounds with specific biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of related compounds:
6-Chloro-1,1-dioxo-1,4,2-benzodithiazine Derivatives
- Structure : Benzodithiazine core with a chlorine substituent at position 6 and sulfone groups.
- Biological Activity :
- Demonstrated diuretic, radioprotective, and antiarrhythmic effects in mice and rats .
- Specific derivatives (e.g., compounds I, II, III) exhibit antitumor activity against leukemia and lymphoma cell lines, with IC₅₀ values ranging from 0.1–5 μM .
- Anti-HIV-1 activity observed in derivatives with modified substituents (e.g., compound IV) .
- Toxicity : Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
6-Chloro-1,2-dimethyluracil Derivatives
- Structure : Uracil backbone with chlorine at position 6 and methyl groups.
- Synthetic Utility: Used as a precursor for Sonogashira and Suzuki cross-coupling reactions to generate alkynyl and aryl derivatives (e.g., compounds 3a–j, 4a–h) . Bromination at position 5 enhances reactivity for subsequent functionalization .
Hypothetical Comparison with 6-Chloro-1,2,4-triazine-5-carbaldehyde
Structural Differences :
Feature This compound 6-Chloro-benzodithiazines 6-Chloro-uracils Core Heterocycle Triazine Benzodithiazine Pyrimidine Key Substituents Cl (6), CHO (5) Cl (6), SO₂ (1,4) Cl (6), CH₃ (1,2) Reactivity High (aldehyde for nucleophilic attack) Moderate (sulfone groups) Moderate (halogen for cross-coupling) - Functional Potential: The aldehyde group in this compound may enable condensation reactions (e.g., Schiff base formation), unlike the sulfone or methyl groups in the compared compounds. Chlorine at position 6 could facilitate substitution reactions analogous to those in benzodithiazines and uracils .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
